Artemisone

Description

second-generation semi-synthetic artemisinin derivative for antimalarial therapy devoid of neurotoxicity

Structure

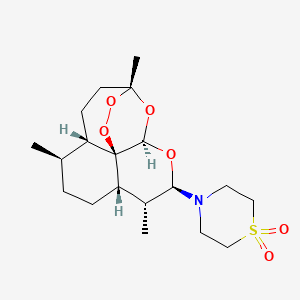

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO6S/c1-12-4-5-15-13(2)16(20-8-10-27(21,22)11-9-20)23-17-19(15)14(12)6-7-18(3,24-17)25-26-19/h12-17H,4-11H2,1-3H3/t12-,13-,14+,15+,16-,17-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMUNKXWYMSZIR-NQWKWHCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)N5CCS(=O)(=O)CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)N5CCS(=O)(=O)CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255730-18-8 | |

| Record name | Artemisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=255730-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artemisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ARTEMISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/796LMW5BUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Artemisone in Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms underpinning the potent antimalarial activity of artemisone, a semi-synthetic derivative of artemisinin, against Plasmodium falciparum. It details the activation cascade, the multiplicity of cellular targets, and the emerging pathways of resistance. Methodologies for key experiments are provided to facilitate further research and development.

Introduction: The Role of this compound in Modern Antimalarial Therapy

This compound is a next-generation semi-synthetic artemisinin derivative engineered for enhanced efficacy and improved pharmacokinetic properties. As with all artemisinins, its activity is central to the WHO-recommended Artemisinin-based Combination Therapies (ACTs), the global standard for treating uncomplicated P. falciparum malaria.[1][2][3][4][5] The defining feature of this class of drugs is a sesquiterpene lactone core containing a unique 1,2,4-trioxane endoperoxide bridge, which is indispensable for its parasiticidal action.[3][6][7][8][9] this compound's potent, rapid activity against all asexual blood stages of the parasite makes it a critical tool, particularly in the face of spreading resistance to older antimalarials.[10][11][12]

The Core Mechanism: Heme-Activated Promiscuous Targeting

The antimalarial action of this compound is not contingent on a single target but rather on a cascade of events initiated by a specific activation trigger within the parasite, leading to widespread, indiscriminate damage to vital cellular components.

Activation by Intraparasitic Heme

The primary activator of this compound is ferrous iron (Fe²⁺), which is predominantly available within the parasite in the form of heme.[6][13] During its intraerythrocytic life stages, P. falciparum avidly consumes host cell hemoglobin within its digestive vacuole to source amino acids.[6][8] This process liberates large quantities of heme, which is toxic to the parasite and is normally detoxified by crystallization into inert hemozoin.[8][14][15]

This compound diffuses into the parasite and its digestive vacuole, where the iron of free heme catalyzes the reductive cleavage of the drug's endoperoxide bridge.[7][16][17][18] This reaction generates highly reactive and unstable carbon-centered radicals.[6][8][16][17] These primary radicals are the principal agents of cytotoxicity, acting as potent alkylating agents.

Multi-Target Alkylation and Cellular Disruption

Once generated, the carbon-centered radicals act promiscuously, covalently binding to and alkylating a multitude of biological macromolecules.[7][17] This widespread alkylation results in a catastrophic loss of protein function and disruption of essential cellular processes. Chemical proteomics studies using alkyne-tagged artemisinin probes have identified over 120 protein targets, underscoring the pleiotropic nature of its action.[17][19]

Key cellular pathways disrupted by this promiscuous targeting include:

-

Heme Detoxification: Activated this compound alkylates heme itself, preventing its sequestration into hemozoin and exacerbating oxidative stress.[14][15]

-

Protein Homeostasis: Widespread protein damage overwhelms the parasite's ubiquitin-proteasome system, leading to an accumulation of toxic, misfolded proteins.[20][21][22] Artemisinin has been shown to directly inhibit the retropepsin PfDdi1, further hindering the clearance of damaged proteins.[21][22]

-

Glycolysis and Metabolism: Key enzymes involved in central carbon metabolism are inactivated, crippling the parasite's energy production.[19]

-

Antioxidant Defense: Proteins responsible for maintaining redox homeostasis are damaged, leaving the parasite vulnerable to oxidative stress.[19]

Specific Molecular Targets of Significance

While promiscuous alkylation is the primary killing mechanism, research has identified specific, high-impact targets that contribute significantly to the drug's efficacy and are implicated in resistance.

PfPI3K and Phospholipid Signaling

Recent compelling evidence has identified the P. falciparum phosphatidylinositol-3-kinase (PfPI3K) as a key target.[23] Artemisinins directly inhibit PfPI3K, leading to a sharp decrease in its product, phosphatidylinositol-3-phosphate (PI3P). PI3P is a critical signaling lipid involved in various cellular processes, including protein trafficking and metabolism. Disruption of this pathway is a major contributor to parasite death. This finding also provides a direct link to the mechanism of resistance, as mutations in the PfKelch13 protein restore PI3P levels in the presence of the drug.[23]

PfATP6 (SERCA)

An earlier hypothesis proposed that artemisinins specifically inhibit the P. falciparum sarco/endoplasmic reticulum Ca²⁺-ATPase (PfATP6), a homolog of the mammalian SERCA pump.[6][11][24] This inhibition would disrupt calcium homeostasis, leading to cell death. While artemisinins do inhibit PfATP6, the broader evidence for widespread, promiscuous alkylation suggests that PfATP6 is one of many targets, rather than the sole molecular target.[16]

Quantitative Data: In Vitro Activity of this compound

This compound consistently demonstrates superior potency compared to parent artemisinin and other derivatives against both drug-sensitive and drug-resistant P. falciparum strains.

| Compound | Strain | IC₅₀ (nM) - pLDH Assay[25] | IC₅₀ (nM) - SYBR Green I Assay[25] |

| This compound | NF54 (Sensitive) | 1.8 ± 0.5 | 2.5 ± 0.2 |

| Dd2 (Resistant) | 1.3 ± 0.1 | 1.5 ± 0.3 | |

| K1 (Resistant) | 2.1 ± 0.4 | 2.1 ± 0.2 | |

| W2 (Resistant) | 1.4 ± 0.2 | 1.7 ± 0.1 | |

| Artemiside | NF54 (Sensitive) | 2.1 ± 0.4 | 2.0 ± 0.2 |

| Artesunate | NF54 (Sensitive) | 2.8 ± 0.2 | 3.2 ± 0.3 |

| Artemether | NF54 (Sensitive) | 6.5 ± 0.8 | 6.4 ± 0.6 |

| Artemisinin | NF54 (Sensitive) | 11.0 ± 1.8 | 10.2 ± 1.1 |

| Chloroquine | NF54 (Sensitive) | 21.7 ± 2.0 | 25.1 ± 1.9 |

| W2 (Resistant) | 280.4 ± 25.1 | 301.5 ± 35.4 |

The Molecular Basis of Resistance

Clinical resistance to artemisinins is defined by delayed parasite clearance and is strongly associated with non-synonymous mutations in the propeller domain of the P. falciparum Kelch13 (K13) protein.[9][13][26] The current understanding is that K13 mutations do not prevent the drug from acting but instead enhance the parasite's ability to survive the initial onslaught of damage.

The proposed mechanism involves the PfPI3K pathway. K13-mutant parasites exhibit an elevated basal level of PI3P.[23] When treated with artemisinin, which inhibits PfPI3K, the PI3P levels in resistant parasites are reduced to a level comparable to that of untreated sensitive parasites. This compensatory increase allows the resistant parasite to maintain PI3P homeostasis and survive.

Experimental Protocols

Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I Method)

This protocol determines the 50% inhibitory concentration (IC₅₀) of a compound against asynchronous P. falciparum cultures.

-

Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., NF54 strain) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.

-

Drug Dilution: Prepare a 2-fold serial dilution of this compound in complete culture medium in a 96-well plate. Include drug-free wells (negative control) and wells with parasitized but uncultured erythrocytes (background).

-

Incubation: Add parasitized erythrocyte suspension (1% parasitemia, 2% hematocrit) to each well. Incubate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

Lysis and Staining: Add SYBR Green I lysis buffer to each well. This buffer contains saponin to lyse the erythrocytes and SYBR Green I dye, which intercalates with parasite DNA.

-

Fluorescence Reading: Incubate in the dark for 1 hour, then measure fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).

-

Data Analysis: Subtract background fluorescence, normalize data to the drug-free control, and calculate IC₅₀ values by fitting the dose-response curve using a non-linear regression model.

Protocol: Activity-Based Protein Profiling for Target Identification

This workflow identifies the covalent targets of this compound using a chemical proteomics approach.[17][19]

-

Probe Synthesis: Synthesize an this compound analogue containing an alkyne tag. This "activity-based probe" (ABP) must retain potent antimalarial activity.

-

Parasite Labeling: Treat live, synchronous late-stage P. falciparum parasites with the this compound-alkyne ABP for a short duration (e.g., 1-4 hours). Include a no-probe control and a competition control with excess unlabeled this compound.

-

Parasite Lysis: Harvest and lyse the parasites to release total protein content.

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to covalently attach an azide-biotin tag to the alkyne group on the probe-labeled proteins.

-

Affinity Purification: Use streptavidin-coated beads to capture the biotinylated protein targets, effectively isolating them from the total parasite proteome.

-

On-Bead Digestion: Wash the beads extensively to remove non-specific binders. Digest the captured proteins into peptides using trypsin directly on the beads.

-

LC-MS/MS Analysis: Elute the peptides and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Protein Identification: Identify the proteins from the resulting peptide spectra by searching against the P. falciparum protein database. True targets will be significantly enriched in the ABP-treated sample compared to controls.

Conclusion

The mechanism of action of this compound in P. falciparum is a complex, multi-stage process initiated by heme-dependent activation. This leads to the generation of cytotoxic radicals that cause widespread, promiscuous alkylation of a vast array of parasite proteins and other macromolecules. This multi-target assault disrupts numerous essential cellular pathways simultaneously, explaining the drug's rapid action and high potency. While specific high-value targets like PfPI3K have been identified and are crucial for understanding resistance, the fundamental mechanism remains one of overwhelming the parasite's homeostatic capabilities. The emergence of K13-mediated resistance, which acts by buffering the drug's effect on the PI3P pathway rather than blocking it, highlights the parasite's adaptive strategies. Continued research into this intricate mechanism is vital for designing next-generation therapies and preserving the efficacy of this critical class of antimalarial drugs.

References

- 1. malariaconsortium.org [malariaconsortium.org]

- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 3. mdpi.com [mdpi.com]

- 4. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Artemisinin activity against Plasmodium falciparum requires hemoglobin uptake and digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Artemisinin - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Antimalarial and anticancer properties of artesunate and other artemisinins: current development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Artemisinin: a game-changer in malaria treatment | Medicines for Malaria Venture [mmv.org]

- 11. Artemisinins target the SERCA of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 13. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Haem-activated promiscuous targeting of artemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. Artemisinin activity-based probes identify multiple molecular targets within the asexual stage of the malaria parasites Plasmodium falciparum 3D7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. research.monash.edu [research.monash.edu]

- 21. biorxiv.org [biorxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Artemisinin-resistant Plasmodium falciparum: can the genie be put back in the bottle? | Infectious Diseases Data Observatory [iddo.org]

- 25. This compound and Artemiside Are Potent Panreactive Antimalarial Agents That Also Synergize Redox Imbalance in Plasmodium falciparum Transmissible Gametocyte Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Artemisinin Action and Resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

Artemisone as a semi-synthetic derivative of artemisinin

An In-depth Technical Guide to Artemisone: A Novel Semi-Synthetic Artemisinin Derivative

Executive Summary

This compound is a second-generation, semi-synthetic derivative of artemisinin, the cornerstone of modern antimalarial therapy. Developed to overcome the pharmacokinetic and safety limitations of earlier artemisinin compounds, this compound exhibits enhanced efficacy, superior stability, and a favorable safety profile, notably lacking the neurotoxicity associated with some of its predecessors.[1][2] Its mechanism of action, rooted in the iron-mediated cleavage of its endoperoxide bridge, produces cytotoxic radicals, making it a highly potent agent against multidrug-resistant Plasmodium falciparum.[3] Beyond its antimalarial prowess, this compound has demonstrated significant antitumor activity in vitro and in vivo, inducing cell cycle arrest and apoptosis in various cancer cell lines.[4][5] This guide provides a comprehensive technical overview of this compound, detailing its synthesis, mechanism of action, signaling pathways, quantitative efficacy, pharmacokinetic profile, and key experimental protocols for researchers, scientists, and drug development professionals.

Introduction

The discovery of artemisinin from the plant Artemisia annua revolutionized the treatment of malaria.[6][7] However, the parent compound's poor bioavailability limited its clinical utility, leading to the development of semi-synthetic derivatives like artesunate and artemether.[6][8] While highly effective, these first-generation derivatives possess certain liabilities, including chemical instability and potential for neurotoxicity.[1][9]

This compound (BAY 44-9585) was engineered to address these shortcomings. As a 10-amino-artemisinin derivative, it represents a significant advancement in the class.[10] It is more potent than artesunate against a wide range of malaria parasite strains, including those resistant to other antimalarials.[2][11] Furthermore, extensive preclinical studies and a Phase I clinical trial have highlighted its improved safety, tolerability, and pharmacokinetic properties, positioning it as a promising candidate for next-generation artemisinin-based combination therapies (ACTs).[1][12]

Chemical Synthesis and Structure

This compound is synthesized from dihydroartemisinin (DHA), which is itself derived from the natural product artemisinin. The synthesis is an efficient, multi-step process that introduces a thiomorpholine dioxide moiety at the C-10 position of the artemisinin scaffold.

The general workflow involves the conversion of DHA into an intermediate that can then react with thiomorpholine, followed by an oxidation step. This modification enhances the molecule's stability and solubility characteristics compared to earlier derivatives.[13][14][15]

Mechanism of Action

The biological activity of all artemisinins, including this compound, is dependent on the 1,2,4-trioxane (endoperoxide) bridge within their structure.[3][6]

Antimalarial Action

The primary mechanism involves the activation of the endoperoxide bridge by ferrous iron (Fe²⁺), which is abundant in the malaria parasite's food vacuole in the form of heme, a byproduct of hemoglobin digestion.[3][16] This interaction cleaves the peroxide bond, generating a cascade of highly reactive oxygen- and carbon-centered radicals.[16][17] These radicals then indiscriminately alkylate and damage a multitude of essential parasite proteins and lipids, leading to widespread cellular damage and rapid parasite death.[3][18] This promiscuous mode of action is believed to be a key reason for the slow development of clinical resistance to artemisinins.[19]

Anticancer Action

This compound's anticancer activity operates through a similar principle of iron-dependent activation.[4][20] Cancer cells often have higher intracellular iron concentrations than normal cells to support their rapid proliferation, making them selectively vulnerable.[20] Upon activation, the resulting free radicals induce high levels of oxidative and proteotoxic stress.[16][21] This leads to the initiation of several anticancer signaling cascades, including:

-

Induction of Apoptosis: Damage from oxidative stress triggers the intrinsic apoptotic pathway.[22]

-

Cell Cycle Arrest: this compound can arrest the cell cycle, often at the G1 phase, by downregulating key proteins like cyclin D1 and CDK4.[5]

-

Inhibition of Angiogenesis: Artemisinins have been shown to inhibit the formation of new blood vessels, which are crucial for tumor growth.[21][23]

Quantitative Efficacy Data

This compound consistently demonstrates superior potency compared to first-generation artemisinins like artesunate.

Table 1: In Vitro Antimalarial Activity of this compound vs. Artesunate

| P. falciparum Strain | Resistance Profile | This compound IC₅₀ (nM) | Artesunate IC₅₀ (nM) | Potency Ratio (Artesunate/Artemisone) |

| 3D7 | Chloroquine-Sensitive | 0.3 | 2.1 | 7.0 |

| K1 | Chloroquine-Resistant | 0.4 | 3.1 | 7.8 |

| W2 | Multidrug-Resistant | 0.3 | 3.5 | 11.7 |

| Dd2 | Multidrug-Resistant | 0.3 | 4.3 | 14.3 |

| Data adapted from Vivas et al. (2007).[2] |

Table 2: In Vivo Antimalarial Efficacy in P. yoelii Infected Mice

| P. yoelii Model | Drug | ED₅₀ (mg/kg) | ED₉₀ (mg/kg) |

| Chloroquine-Resistant | This compound | 1.2 | 2.6 |

| Artesunate | 4.6 | 12.0 | |

| Artemisinin-Resistant | This compound | 2.5 | 5.3 |

| Artesunate | 11.0 | 25.0 | |

| Data adapted from Vivas et al. (2007).[2] |

Table 3: In Vitro Anticancer Activity of this compound vs. Artemisinin

| Cancer Cell Line | Cancer Type | This compound IC₅₀ (µM) | Artemisinin IC₅₀ (µM) |

| Molt-4 | Leukemia | 1.1 | 19.3 |

| CCRF-CEM | Leukemia | 2.5 | 31.7 |

| HT-29 | Colon | 11.5 | 73.1 |

| HCT-116 | Colon | 12.4 | >100 |

| Data adapted from Firestone et al. (2009).[5] |

Pharmacokinetics and Safety Profile

A key advantage of this compound is its favorable pharmacokinetic and safety profile, evaluated in a Phase I clinical trial with healthy human subjects.[1][12]

Safety and Tolerability:

-

This compound was found to be safe and well-tolerated in single doses up to 80 mg and multiple daily doses of 80 mg for 3 days.[12]

-

No serious adverse events were reported, and there were no clinically relevant changes in laboratory or vital parameters.[1]

-

Crucially, preclinical studies demonstrated that this compound lacks the neurotoxicity that has been a concern with other artemisinin derivatives.[1][24]

Table 4: Pharmacokinetic Parameters of this compound in Healthy Humans (Single 80 mg Oral Dose)

| Parameter | Geometric Mean | Range |

| Cₘₐₓ (Maximum Concentration) | 140.2 ng/mL | 86.6 - 391.0 ng/mL |

| tₘₐₓ (Time to Cₘₐₓ) | ~1.5 h | N/A |

| t₁/₂ (Elimination Half-life) | 2.79 h | 1.56 - 4.88 h |

| CL/F (Oral Clearance) | 284.1 L/h | 106.7 - 546.7 L/h |

| Vz/F (Volume of Distribution) | 14.50 L/kg | 3.21 - 51.58 L/kg |

| Data from a Phase I study by Nagelschmitz et al.[1][12] |

The short elimination half-life is characteristic of artemisinins and makes this compound well-suited for use in combination therapies, where it provides rapid parasite clearance while a longer-acting partner drug eliminates the remaining parasites.[1][25]

Key Experimental Protocols

General Synthesis of this compound

This protocol is a generalized summary based on published methods.[15][26]

-

Preparation of Intermediate: Dihydroartemisinin (DHA) is dissolved in a suitable solvent (e.g., dichloromethane). The C-10 hydroxyl group is activated, for instance, by converting it to a halide using an appropriate reagent (e.g., HCl gas and LiCl).[26]

-

Substitution Reaction: The reactive intermediate is then treated with thiomorpholine in the presence of a base (e.g., triethylamine) to facilitate the nucleophilic substitution at the C-10 position. The reaction is monitored by TLC until completion.

-

Oxidation: The resulting thiomorpholine adduct is oxidized to the corresponding sulfone (this compound). This is typically achieved using an oxidizing agent like hydrogen peroxide with a catalyst such as sodium tungstate.[14]

-

Purification: The final product is purified using flash column chromatography followed by recrystallization to yield pure, crystalline this compound.

In Vitro Antimalarial Assay ([³H]hypoxanthine Incorporation)

This method assesses the inhibition of parasite nucleic acid synthesis.[2]

-

Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes at a defined parasitemia and hematocrit.

-

Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

-

Assay Plate Setup: In a 96-well plate, the parasite culture is exposed to the various drug concentrations for 24 hours.

-

Radiolabeling: [³H]hypoxanthine is added to each well, and the plate is incubated for another 24 hours. During this time, viable parasites incorporate the radiolabel into their DNA/RNA.

-

Harvesting and Measurement: The plates are freeze-thawed to lyse the cells. The contents are then harvested onto filter mats using a cell harvester. The radioactivity on the mats is measured using a scintillation counter.

-

Data Analysis: The counts per minute (CPM) are plotted against drug concentration, and the IC₅₀ value is calculated using a nonlinear regression model.

In Vivo Antimalarial Assay (Peters' 4-Day Suppressive Test)

This standard test evaluates the efficacy of a drug in a murine malaria model.[2]

-

Infection: Mice (e.g., ICR strain) are inoculated intraperitoneally with Plasmodium berghei or Plasmodium yoelii infected erythrocytes.

-

Drug Administration: Two hours post-infection (Day 0), treatment begins. The test compound (this compound) is administered orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3). A control group receives the vehicle only.

-

Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are Giemsa-stained.

-

Parasitemia Determination: Parasitemia is determined by counting the number of infected red blood cells per 1,000-2,000 total red blood cells under a microscope.

-

Data Analysis: The percent suppression of parasitemia is calculated relative to the vehicle-treated control group. The ED₅₀ and ED₉₀ (effective doses required to suppress parasitemia by 50% and 90%, respectively) are determined by analyzing the dose-response relationship.

Conclusion

This compound stands out as a highly refined semi-synthetic derivative of artemisinin. Its chemical modifications result in a molecule with substantially greater in vitro and in vivo potency against both drug-sensitive and multidrug-resistant malaria parasites when compared to its predecessors.[2][11] The combination of enhanced efficacy, improved stability, and a superior safety profile—particularly its lack of neurotoxicity—makes it an exceptionally strong candidate for future antimalarial combination therapies.[24] Furthermore, its potent, iron-dependent cytotoxic activity against various cancer cell lines opens a promising avenue for its repurposing as an oncologic agent.[5] Continued research and clinical development of this compound are critical for combating drug-resistant malaria and potentially expanding the arsenal of anticancer therapeutics.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Antimalarial efficacy and drug interactions of the novel semi-synthetic endoperoxide this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]

- 5. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 6. Artemisinin - Wikipedia [en.wikipedia.org]

- 7. Artemisinin | Malaria Treatment, Antimalarial Drug | Britannica [britannica.com]

- 8. The therapeutic potential of semi-synthetic artemisinin and synthetic endoperoxide antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. In vitro anti-cancer effects of this compound nano-vesicular formulations on melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound effective against murine cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. First Assessment in Humans of the Safety, Tolerability, Pharmacokinetics, and Ex Vivo Pharmacodynamic Antimalarial Activity of the New Artemisinin Derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological evaluation of novel this compound–piperazine–tetronamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Molecular Mechanism of Action of Artemisinin—The Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mechanisms of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Can Artemisinin Treat Cancer? Research and Side Effects [healthline.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Treatment of Murine Cerebral Malaria by this compound in Combination with Conventional Antimalarial Drugs: Antiplasmodial Effects and Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Artemisinin: a game-changer in malaria treatment | Medicines for Malaria Venture [mmv.org]

- 26. Synthesis of Artemiside and Its Effects in Combination with Conventional Drugs against Severe Murine Malaria - PMC [pmc.ncbi.nlm.nih.gov]

Artemisone in Cancer Therapy: A Technical Guide on Mechanisms and Therapeutic Potential

Abstract: The repurposing of existing drugs for oncology applications presents a promising strategy to accelerate the development of novel cancer therapies. Artemisone, a semi-synthetic derivative of the antimalarial compound artemisinin, has emerged as a potent candidate in cancer research. Distinguished by its enhanced stability and efficacy, this compound demonstrates significant cytotoxic activity across a spectrum of cancer cell lines. This technical guide provides an in-depth examination of this compound's core mechanisms of action, summarizes key quantitative data from preclinical studies, outlines common experimental methodologies, and visualizes the complex signaling pathways it modulates. The evidence presented underscores this compound's potential as a standalone or combination therapy, warranting further investigation and clinical translation.

Core Mechanism of Action: Iron-Mediated Oxidative Stress

The primary anticancer mechanism of this compound, like other artemisinins, is contingent upon its unique 1,2,4-trioxane endoperoxide bridge. Cancer cells, due to their high proliferative rate, exhibit an elevated intracellular iron content.[1] This iron, particularly in the form of heme, catalyzes the cleavage of this compound's endoperoxide bridge.[2][3] This reaction generates a cascade of highly reactive oxygen species (ROS) and carbon-centered radicals.[2][4] The resulting state of severe oxidative stress overwhelms the cancer cell's antioxidant defenses, leading to widespread damage to critical biomolecules, including DNA, proteins, and lipids, ultimately culminating in cell death.[2][5] This iron-dependent cytotoxicity contributes to the selective action of this compound against cancer cells while relatively sparing normal cells.[1][5]

Modulation of Key Signaling Pathways and Cellular Processes

This compound exerts its anticancer effects through a multi-targeted approach, influencing several critical cellular processes and signaling pathways.[6]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death.[7] Studies have shown it can activate the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins, mitochondrial membrane depolarization, and the activation of caspase-9 and caspase-3.[7][8] The generation of ROS is a key trigger for the initiation of this apoptotic cascade.[9]

Cell Cycle Arrest

A significant anti-proliferative effect of this compound is its ability to arrest the cell cycle.[10] In various cancer cell lines, treatment with this compound leads to a blockade at the G1 or G2/M phase of the cell cycle.[10][11] This arrest is associated with the downregulation of key cell cycle regulatory proteins, including cyclin D1 and cyclin-dependent kinase 4 (CDK4), and the retinoblastoma protein (pRb).[10]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Artemisinin derivatives, including this compound, exhibit potent anti-angiogenic properties.[12][13] They achieve this by interfering with multiple signaling pathways that are critical for endothelial cell proliferation, migration, and tube formation.[14][15] Key pathways modulated include:

-

MAPK Pathway: Dihydroartemisinin (the active metabolite of many artemisinins) has been shown to reduce the expression and activation of ERK1/2, a key component of the MAPK pathway downstream of VEGF.[12]

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell survival and proliferation. Artemisinins can inhibit this pathway, contributing to their anti-angiogenic and cytotoxic effects.[12][13]

-

NF-κB Pathway: By preventing the degradation of IκB, artemisinins can block the nuclear translocation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory and pro-angiogenic cytokines.[12]

Quantitative Efficacy Data: In Vitro Studies

Preclinical studies consistently demonstrate that this compound possesses superior anti-proliferative activity compared to its parent compound, artemisinin. The half-maximal inhibitory concentration (IC50) values are significantly lower for this compound across a range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 Artemisinin (μM) | IC50 this compound (μM) | Reference |

| HCT116 | Colon | 204 ± 88 | 9.5 ± 0.9 | [10][16] |

| SW480 | Colon | 156 ± 38 | 4.5 ± 1.6 | [10][16] |

| KM | Melanoma | 101 ± 15 | 6.4 ± 2.1 | [10][16] |

| MiaPaCa3 | Pancreas | 31 ± 13 | 14 ± 10 | [10][16] |

| MCF7 | Breast | 44 ± 15 | 0.56 ± 0.17 | [10][16] |

| PANC1 | Pancreas | >1,000 | >1,000 | [10][16] |

| MJT3 | Melanoma | >1,000 | 30 ± 26 | [10][16] |

| Table 1: Comparative IC50 values of Artemisinin (ART) and this compound (ATM) after 72 hours of treatment in various human cancer cell lines. Data shows consistently greater potency of this compound. |

Combination Therapy

This compound shows significant potential in combination with established chemotherapeutic agents. Studies indicate that this compound can enhance the anti-proliferative effects of drugs like oxaliplatin and gemcitabine, demonstrating additive effects.[10][17] This suggests that this compound could be used to increase the efficacy of standard chemotherapy regimens, potentially allowing for lower doses and reduced toxicity. Furthermore, combining artemisinin derivatives with aminolaevulinic acid (ALA), a precursor for heme synthesis, has been shown to enhance anticancer activity by increasing the intracellular heme pool available to activate the drug.[18]

Methodological Principles of Key Experiments

The evaluation of this compound's anticancer potential relies on a suite of standard preclinical assays.

Cell Proliferation Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound (and control compounds) for a specified duration (e.g., 72 hours).[10]

-

MTT Incubation: MTT reagent is added to each well and incubated to allow formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 550 nm).[16] Absorbance is directly proportional to the number of viable cells.

-

Cell Cycle Analysis by Flow Cytometry

-

Principle: This technique measures the DNA content of individual cells within a population. Cells are stained with a fluorescent dye, such as propidium iodide (PI), which intercalates into the DNA. The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with this compound for a defined period.

-

Harvesting and Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.

-

Staining: Fixed cells are treated with RNase to remove RNA and then stained with a PI solution.

-

Flow Cytometry: The fluorescence of individual cells is measured as they pass through the laser of a flow cytometer.

-

Analysis: The resulting data is plotted as a histogram, and software is used to quantify the percentage of cells in each phase of the cell cycle.

-

Protein Expression Analysis (Immunoblotting)

-

Principle: Also known as Western blotting, this technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein (e.g., cyclin D1, CDK4).[10]

-

Methodology:

-

Protein Extraction: Cells are lysed to release their protein content.

-

Electrophoresis: Protein lysates are separated by size on a polyacrylamide gel (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Probing: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically binds to the protein of interest.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric).

-

Imaging: The signal is captured, and the intensity of the bands is quantified to determine the relative abundance of the target protein.

-

Conclusion and Future Directions

This compound represents a highly promising evolution of the artemisinin class of compounds for cancer therapy. Its superior potency, multi-targeted mechanism of action, and favorable preclinical safety profile position it as a strong candidate for further development.[5][10] Its ability to induce ROS-mediated cell death, arrest the cell cycle, and inhibit angiogenesis provides a multi-pronged attack on tumor progression.[6] Moreover, its potential for synergistic interactions with existing chemotherapies opens avenues for novel combination treatments.[17]

Future research should focus on well-designed clinical trials to validate these preclinical findings in human patients.[1] Concurrently, the development of advanced drug delivery systems, such as nano-vesicular formulations, may further enhance the bioavailability and tumor-targeting of this compound, maximizing its therapeutic index and clinical utility.[19][20]

References

- 1. Can Artemisinin Treat Cancer? Research and Side Effects [healthline.com]

- 2. Artemisinin dimer anti-cancer activity correlates with heme-catalyzed ROS generation and ER stress induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimalarial and anticancer properties of artesunate and other artemisinins: current development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrogen Peroxide Mediates Artemisinin-Derived C-16 Carba-Dimer-Induced Toxicity of Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Artemisinin-Type Drugs in Tumor Cell Death: Mechanisms, Combination Treatment with Biologics and Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Artesunate Induces ROS-Mediated Apoptosis in Doxorubicin-Resistant T Leukemia Cells | PLOS One [journals.plos.org]

- 10. In vitro study of the anti-cancer effects of this compound alone or in combination with other chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Artemisinins as a novel anti-cancer therapy: Targeting a global cancer pandemic through drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Anti-angiogenic properties of artemisinin derivatives (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Inhibitory effects of artesunate on angiogenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Artemisinin and Angiogenesis, Pharmacological Research 48 (2003) [springboard4health.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 19. DigitalCommons@PCOM - Research Day: Combination Therapy in Cancer Treatment: The Role of Artemisinin as an Adjuvant and the Integration of Nanotechnology for Enhanced E [digitalcommons.pcom.edu]

- 20. In vitro anti-cancer effects of this compound nano-vesicular formulations on melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the anti-inflammatory properties of Artemisone

An In-depth Technical Guide to the Anti-inflammatory Properties of Artemisone and Related Artemisinins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound and the broader class of artemisinin compounds, including Artemisinin, Artesunate, and Dihydroartemisinin. Due to the shared sesquiterpene lactone core structure, the extensive research on artemisinins offers critical insights into the potential mechanisms of this compound. This document synthesizes key findings on the molecular mechanisms, presents quantitative data on efficacy, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Executive Summary

Artemisinin and its derivatives, including the next-generation compound this compound, have demonstrated significant anti-inflammatory and immunomodulatory activities beyond their well-established antimalarial effects.[1][2] These compounds exert their effects by modulating key signaling cascades central to the inflammatory response. The primary mechanisms of action involve the potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4] Emerging evidence also points to the involvement of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[5][6] This multi-targeted engagement results in the downstream suppression of pro-inflammatory cytokines, chemokines, and other inflammatory mediators, positioning artemisinins as promising candidates for the development of novel anti-inflammatory therapeutics.

Quantitative Data on Anti-inflammatory Efficacy

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the anti-inflammatory effects of artemisinin and its derivatives.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Artemisinin Derivatives

| Compound/Extract | Model System | Inducer | Concentration | Target Inhibited | % Inhibition / IC50 | Reference |

| Artemisinin-containing acetone extract | RAW 264.7 macrophages | LPS (0.1 µg/ml) | 100 µg/ml | IL-1β Production | 61.0% | [7] |

| Artemisinin-containing acetone extract | RAW 264.7 macrophages | LPS (0.1 µg/ml) | 100 µg/ml | IL-6 Production | 45.1% | [7] |

| Dihydroartemisinin (DHA) | THP-1 cells | - | 0.1, 0.2, 0.4 µM | p-JAK3 Levels | Dose-dependent reduction | [5] |

| Dihydroartemisinin (DHA) | THP-1 cells | - | 0.1, 0.2, 0.4 µM | p-STAT3 Levels | Dose-dependent reduction | [5] |

| Artemisinin | Primary microglia | LPS | 10 µM | NF-κB Activity | Significant inhibition | [8] |

Table 2: In Vivo Anti-inflammatory Effects of Artemisinin Derivatives

| Compound | Animal Model | Dosing | Key Findings | Reference |

| Artesunate | Murine Colitis (TNBS-induced) | 150 mg/kg/day | Significantly reduced weight loss, disease activity, and colonic injury. | [9] |

| Artesunate | Murine Colitis (DSS-induced) | 150 mg/kg/day | Decreased levels of IFN-γ, IL-17, and TNF-α. | [9] |

| Artemisinin | BALB/c Mice (CCl4-induced inflammation) | 100 mg/kg | Alleviated inflammation; reduced levels of NO, IL-1β, NF-κB, TNF-α. | [10][11] |

| Dihydroartemisinin (DHA) | Collagen-Induced Arthritis (CIA) in Mice | Not specified | Decreased serum levels of IL-1β and IL-6; alleviated paw edema. | [5] |

Core Mechanisms of Action: Signaling Pathways

Artemisinins modulate the inflammatory response primarily by interfering with three key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. Artemisinins inhibit this pathway at multiple levels.[2][3] They have been shown to prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[3][8] This action keeps NF-κB (specifically the p65 subunit) sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the expression of inflammatory genes like TNF-α, IL-6, and iNOS.[3][4]

Caption: this compound's inhibition of the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathways

The MAPK family (including p38, ERK, and JNK) plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. Artemisinin has been shown to significantly impair the phosphorylation of p38 and ERK, two key kinases in this cascade.[3] By inhibiting their activation, artemisinins can block the downstream signaling that leads to the production of inflammatory cytokines and enzymes like COX-2.[12]

Caption: this compound's modulation of the MAPK signaling pathway.

Interference with the JAK/STAT Pathway

The JAK/STAT pathway is critical for signaling from cytokine receptors. Dihydroartemisinin (DHA) has been shown to inhibit the phosphorylation of both JAK3 and its downstream target STAT3.[5][6] This inhibition prevents STAT3 from dimerizing and translocating to the nucleus, thereby downregulating the expression of STAT3-dependent inflammatory genes. This mechanism is particularly relevant in autoimmune conditions like rheumatoid arthritis.

Caption: this compound's interference with the JAK/STAT signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of artemisinins.

In Vitro: LPS-Induced Inflammatory Response in Macrophages

This protocol is a standard method to assess the ability of a compound to inhibit the production of inflammatory mediators in vitro.

-

Cell Culture:

-

Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

-

-

Experimental Treatment:

-

Cells are seeded in 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

-

The following day, cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 50 µM) or vehicle control (DMSO) for 2 hours.

-

Inflammation is then induced by adding Lipopolysaccharide (LPS) from E. coli to a final concentration of 0.1-1.0 µg/ml. A negative control group (no LPS, no this compound) is included.

-

Cells are incubated for 24 hours.

-

-

Quantification of Inflammatory Mediators:

-

Nitric Oxide (NO) Measurement: The production of NO is assessed by measuring nitrite accumulation in the culture supernatant using the Griess reagent assay.

-

Cytokine Measurement (ELISA): Culture supernatants are collected and centrifuged to remove debris. The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer’s instructions.[9]

-

-

Western Blot for Signaling Proteins:

-

For mechanistic studies, cell lysates are collected at earlier time points (e.g., 15, 30, 60 minutes post-LPS stimulation).

-

Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, and ERK to assess the activation state of these pathways.

-

Caption: Workflow for in vitro anti-inflammatory screening.

In Vivo: Murine Model of Induced Inflammation

This protocol describes a general framework for evaluating anti-inflammatory efficacy in a living organism.

-

Animal Model:

-

BALB/c mice (6-8 weeks old) are used.[10] Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

-

Induction of Inflammation:

-

Acute inflammation is induced by intraperitoneal (i.p.) injection of an inflammatory agent such as Carbon Tetrachloride (CCl4, 1 ml/kg) or Lipopolysaccharide (LPS).[10]

-

-

Drug Administration:

-

Mice are randomly divided into groups (n=5-8 per group):

-

Group 1: Vehicle Control (e.g., saline)

-

Group 2: Inflammatory Agent Control (e.g., CCl4)

-

Group 3: Positive Control (e.g., Dexamethasone)

-

Group 4-5: this compound (e.g., 50 mg/kg and 100 mg/kg, administered orally).[10]

-

-

This compound or vehicle is typically administered 1 hour prior to the inflammatory challenge.

-

-

Sample Collection and Analysis:

-

At a predetermined time point after induction (e.g., 4-24 hours), animals are euthanized.

-

Blood Collection: Blood is collected via cardiac puncture for serum separation. Serum levels of inflammatory cytokines (TNF-α, IL-6) are measured by ELISA.

-

Tissue Collection: Target organs (e.g., liver, lungs) are harvested. One portion is fixed in formalin for histological analysis (H&E staining) to assess immune cell infiltration and tissue damage. Another portion is flash-frozen for protein (Western blot) or mRNA (RT-qPCR) analysis of inflammatory markers.

-

Conclusion and Future Directions

The compelling preclinical data for artemisinin and its derivatives strongly support their potential as a novel class of anti-inflammatory agents. Their ability to target multiple, critical inflammatory pathways—NF-κB, MAPK, and JAK/STAT—suggests a broad therapeutic window for a variety of inflammatory and autoimmune diseases. While much of the detailed mechanistic work has been performed on artemisinin, artesunate, and DHA, the superior anti-proliferative activity of this compound in cancer models suggests it may also possess enhanced anti-inflammatory properties.[13]

Future research should focus on:

-

This compound-Specific Studies: Conducting head-to-head comparisons of this compound against its parent compounds in standardized in vitro and in vivo models of inflammation to quantify its relative potency.

-

Pharmacokinetics and Safety: Establishing a comprehensive pharmacokinetic and safety profile for this compound to support its clinical development as an anti-inflammatory drug.

-

Clinical Trials: Designing and executing clinical trials to evaluate the efficacy of this compound in human inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, or psoriasis.

References

- 1. Anti-Inflammatory and Immunoregulatory Functions of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Advances in the study of artemisinin and its derivatives for the treatment of rheumatic skeletal disorders, autoimmune inflammatory diseases, and autoimmune disorders: a comprehensive review [frontiersin.org]

- 3. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Suppression of NLRP3 Inflammasome by Dihydroarteannuin via the HIF‐1α and JAK3/STAT3 Signaling Pathway Contributes to Attenuation of Collagen-Induced Arthritis in Mice [frontiersin.org]

- 6. Suppression of NLRP3 Inflammasome by Dihydroarteannuin via the HIF‐1α and JAK3/STAT3 Signaling Pathway Contributes to Attenuation of Collagen-Induced Arthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory, Antioxidant and Antimicrobial Effects of Artemisinin Extracts from Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Artemisinin Attenuates Lipopolysaccharide-Stimulated Proinflammatory Responses by Inhibiting NF-κB Pathway in Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Pre-clinical studies comparing the anti-inflammatory potential of artemisinic compounds by targeting NFκB/TNF-α/NLRP3 and Nrf2/TRX pathways in Balb/C mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pre-clinical studies comparing the anti-inflammatory potential of artemisinic compounds by targeting NFκB/TNF-α/NLRP3 and Nrf2/TRX pathways in Balb/C mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Artesunate inhibits airway remodeling in asthma via the MAPK signaling pathway [frontiersin.org]

- 13. researchgate.net [researchgate.net]

Artemisone: A Deep Dive into Structure-Activity Relationships for Next-Generation Drug Development

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the structure-activity relationships (SAR) of artemisone and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are actively engaged in the discovery and optimization of novel therapeutic agents. This document details the core structural modifications of this compound, presenting a quantitative analysis of their impact on both antimalarial and anticancer activities. Furthermore, it provides detailed experimental protocols for key biological assays and visualizes the underlying signaling pathways to facilitate a deeper understanding of its mechanism of action.

Introduction: The Promise of this compound

Artemisinin, a sesquiterpene lactone isolated from Artemisia annua, and its derivatives are cornerstone therapies for malaria.[1] this compound, a second-generation semi-synthetic derivative, has emerged as a promising candidate with enhanced stability and efficacy.[2] Beyond its potent antimalarial properties, this compound and its analogs have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2][3] Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of more potent and selective therapeutic agents.

Quantitative Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy of this compound is intrinsically linked to its unique 1,2,4-trioxane ring, which is essential for its biological activity.[4] Modifications at various positions on the this compound scaffold have been extensively explored to optimize its pharmacological profile. The following tables summarize the quantitative SAR data for key this compound derivatives, focusing on their in vitro antimalarial and anticancer activities.

Antimalarial Activity

The in vitro antimalarial activity of this compound and its derivatives is typically evaluated against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Artemisinin | W-2 (chloroquine-resistant) | 7.67 | [5] |

| Artemisinin | D-6 (mefloquine-resistant) | 11.4 | [5] |

| Artemether | W-2 | 3.71 | [5] |

| Arteether | W-2 | 3.88 | [5] |

| Artesunate | - | - | - |

| This compound | Fresh Isolates (Gabon) | 0.14 (EC50) | [6] |

| 10-Deoxoartemisinin Analog 19 | NF-54 | 10.58 | [7][8] |

| 10-Deoxoartemisinin Analog 20 | NF-54 | 8.54 | [7][8] |

| 10-Deoxoartemisinin Analog 21 | NF-54 | several fold more active than artemisinin | [7][8] |

Note: EC50 (50% effective concentration) is reported for this compound in one study.

Anticancer Activity

The anticancer potential of this compound and its derivatives has been investigated across a panel of human cancer cell lines. The IC50 values presented below highlight the cytotoxic efficacy of these compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Artemisinin | A549 (Lung) | 28.8 (µg/mL) | [1] |

| Artemisinin | H1299 (Lung) | 27.2 (µg/mL) | [1] |

| Dihydroartemisinin | - | - | - |

| Artesunate | - | - | - |

| Artemisinin Bivalent Ligand 4a | BGC-823 (Gastric) | - | [9] |

| Artemisinin Bivalent Ligand 4d | BGC-823 (Gastric) | - | [9] |

| Artemisinin Bivalent Ligand 4e | BGC-823 (Gastric) | 8.30 | [9] |

| Artemisinin Derivative 9 | HCT116 (Colon) | 0.12 | [1] |

| Artemisinin Naphthalene Derivative 4 | H1299 (Lung) | 0.09 | [1] |

| Artemisinin Naphthalene Derivative 4 | A549 (Lung) | 0.44 | [1] |

| Artemisinin Ester Derivative 5 | A549 (Lung) | 0.1263 | [1] |

| Artemisinin Ester Derivative 6 | A549 (Lung) | 0.1380 | [1] |

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, this section provides detailed methodologies for key experiments cited in the structure-activity relationship studies of this compound.

In Vitro Antiplasmodial Activity Assay

This protocol outlines a common method for determining the in vitro susceptibility of P. falciparum to this compound and its derivatives.

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against P. falciparum in vitro.

Materials:

-

P. falciparum culture (e.g., NF-54, W-2, D-6 strains)

-

Human erythrocytes (O+)

-

RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate

-

Human serum (Albumax II or heat-inactivated O+ human serum)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Artemisinin (as a reference drug)

-

96-well microtiter plates

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

Incubator at 37°C

-

Microscope

-

SYBR Green I nucleic acid stain or Giemsa stain

-

Fluorescence plate reader (for SYBR Green I assay)

Procedure:

-

Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 2-5% parasitemia in complete RPMI 1640 medium at 37°C in a controlled gas environment.

-

Synchronization: Synchronize parasite cultures to the ring stage by treatment with 5% D-sorbitol.

-

Drug Dilution: Prepare serial dilutions of the test compounds and the reference drug in complete culture medium. The final DMSO concentration should not exceed 0.5%.

-

Assay Setup:

-

Add 50 µL of the drug dilutions to the wells of a 96-well plate.

-

Add 50 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.

-

Include positive controls (parasites with no drug) and negative controls (uninfected erythrocytes).

-

-

Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.

-

Quantification of Parasite Growth:

-

Giemsa Staining: Prepare thin blood smears from each well, stain with Giemsa, and determine the parasitemia by microscopic examination.

-

SYBR Green I Assay: Lyse the cells by freeze-thawing and add SYBR Green I staining solution. Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the log of the drug concentration.

Signaling Pathways and Mechanism of Action

The biological activity of this compound is initiated by the cleavage of its endoperoxide bridge, a process predominantly catalyzed by heme iron within the malaria parasite or cancer cells.[2] This activation unleashes a cascade of reactive oxygen species (ROS), which are the primary mediators of its cytotoxic effects.

Heme-Mediated Activation and ROS Generation

The following diagram illustrates the initial activation of this compound and the subsequent generation of ROS.

References

- 1. mdpi.com [mdpi.com]

- 2. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Artemisinin and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Artemisinin protects human retinal pigment epithelial cells from hydrogen peroxide-induced oxidative damage through activation of ERK/CREB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro antimalarial activity and molecular modeling studies of novel artemisinin derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

In Silico Modeling of Artemisone's Binding Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisinin and its semi-synthetic derivatives, including artemisone, have long been cornerstone therapies for malaria. More recently, their therapeutic potential has been explored in a range of other diseases, including cancer, viral infections, and inflammatory conditions. The diverse biological activities of these compounds are attributed to their ability to interact with multiple cellular targets. Understanding these interactions at a molecular level is crucial for elucidating their mechanisms of action and for the rational design of new, more potent and selective analogs. In silico modeling has emerged as a powerful tool in this endeavor, providing valuable insights into the binding modes and affinities of this compound with its putative protein targets. This technical guide provides an in-depth overview of the computational approaches used to model this compound's binding targets, supported by experimental data and detailed protocols.

Identified Binding Targets of this compound and its Analogs

In silico and experimental studies have identified several potential protein targets for this compound and its parent compound, artemisinin. These targets are implicated in a variety of cellular processes, from angiogenesis and inflammation to neurotransmission.

Table 1: Summary of In Silico and Experimental Data for this compound/Artemisinin Binding Targets

| Target Protein | Method | Compound(s) | Binding Affinity/Activity | Reference(s) |

| VEGFR1 | Molecular Docking | 52 Artemisinin Derivatives | Binding Energies: -11.23 to -6.50 kcal/mol | [1] |

| Artemisinin dimer | -11.23 kcal/mol | [1] | ||

| 10-dihydroartemisinyl-2-propylpentanoate | -10.95 kcal/mol | [1] | ||

| Dihydroartemisinin α-hemisuccinate sodium salt | -10.74 kcal/mol | [1] | ||

| VEGFR2 | Molecular Docking | Artemisinin dimer | -10.78 kcal/mol | [1] |

| Dihydroartemisinin α-hemisuccinate sodium salt | -10.31 kcal/mol | [1] | ||

| MMP-9 | Molecular Docking | Artemisinin Bivalent Ligand (4e) | Binding Energy: -10.37 kcal/mol, Theoretical Ki: 0.04 µM | [2] |

| Experimental | Artesunate, this compound, Dihydroartemisinin | Inhibition of hemozoin-induced MMP-9 secretion: 25%, 24%, and 50% respectively | [3] | |

| Gephyrin | X-ray Crystallography | Artesunate, Artemether | Direct binding observed | [4] |

| Heme | Molecular Docking | Artemisinin | Binding Energy: -32.32 kcal/mol (with heme-oxy model) |

In Silico Modeling Workflow

The identification and characterization of this compound's binding targets using computational methods typically follows a structured workflow. This process integrates various in silico techniques to predict and analyze the interactions between the drug and its potential protein partners.

Experimental Protocols

Molecular Docking of this compound to a Target Protein using AutoDock

This protocol outlines the general steps for performing molecular docking of this compound to a target protein using AutoDock, a widely used open-source docking software.

1. Preparation of the Receptor (Target Protein): a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or generate a homology model if the structure is unavailable. b. Remove water molecules, co-factors, and existing ligands from the protein structure using molecular visualization software (e.g., PyMOL, Chimera). c. Add polar hydrogens to the protein structure. d. Assign partial charges (e.g., Gasteiger charges) to the protein atoms. e. Define the grid box, which specifies the search space for the docking simulation, encompassing the putative binding site of the protein.

2. Preparation of the Ligand (this compound): a. Obtain the 2D structure of this compound and convert it to a 3D structure using a chemical drawing tool (e.g., ChemDraw, MarvinSketch). b. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). c. Define the rotatable bonds in the this compound molecule.

3. Running the Docking Simulation: a. Use AutoDock to perform the docking calculations, employing a genetic algorithm to explore the conformational space of the ligand within the defined grid box. b. Set the docking parameters, including the number of genetic algorithm runs, population size, and number of evaluations.

4. Analysis of Docking Results: a. Cluster the resulting docking poses based on their root-mean-square deviation (RMSD). b. Analyze the binding energy of the top-ranked docking poses to predict the binding affinity. c. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) of the best docking pose using molecular visualization software.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule (analyte) to a protein (ligand) immobilized on a sensor chip.

1. Preparation: a. Express and purify the target protein to a high degree of purity. b. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series in the running buffer. c. Prepare the necessary buffers: running buffer, immobilization buffer, and regeneration solution.

2. Ligand Immobilization: a. Activate the sensor chip surface (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). b. Inject the purified target protein over the activated surface to covalently immobilize it via amine coupling. c. Deactivate any remaining active esters on the surface with an injection of ethanolamine.

3. Analyte Binding: a. Inject a series of concentrations of this compound over the immobilized protein surface and a reference channel (without immobilized protein). b. Monitor the change in the refractive index in real-time as this compound binds to the target protein. c. After the association phase, flow running buffer over the surface to monitor the dissociation of the this compound-protein complex.

4. Data Analysis: a. Subtract the reference channel data from the active channel data to correct for bulk refractive index changes. b. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Fluorescence Polarization (FP) Binding Assay

FP is a solution-based technique that can be used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein.

1. Assay Development: a. Synthesize a fluorescently labeled version of this compound or a known competitive ligand for the target protein. b. Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence signal. c. Perform a saturation binding experiment by titrating the target protein against a fixed concentration of the tracer to determine the KD of the tracer-protein interaction and the optimal protein concentration for the competition assay.

2. Competition Binding Assay: a. Prepare a series of dilutions of unlabeled this compound. b. In a microplate, mix the fixed concentrations of the target protein and the fluorescent tracer with the different concentrations of this compound. c. Incubate the plate to allow the binding reaction to reach equilibrium. d. Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

3. Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the bound fluorescent tracer. c. Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

This compound's Impact on Cellular Signaling Pathways

In silico predictions and subsequent experimental validation have revealed that this compound and its derivatives can modulate several key signaling pathways implicated in cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Artemisinin has been shown to inhibit this pathway at multiple points.[5][6]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes. Artemisinin has been shown to impair the phosphorylation of key components of this pathway, such as p38 and ERK.[5][6]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is crucial for cell survival, growth, and proliferation. Artemisinin and its derivatives have been shown to inhibit this pathway, contributing to their anti-cancer effects.[7][8][9]

Conclusion

The application of in silico modeling has significantly advanced our understanding of the molecular mechanisms underlying the diverse biological activities of this compound. Computational techniques such as molecular docking, molecular dynamics simulations, and QSAR analysis have been instrumental in identifying and characterizing potential binding targets, including VEGFR1/2, MMP-9, and gephyrin. Furthermore, these studies have shed light on the modulation of critical signaling pathways like NF-κB, MAPK, and PI3K/AKT/mTOR by this compound. The integration of computational predictions with experimental validation provides a robust framework for the continued exploration of this compound's therapeutic potential and for the design of novel derivatives with enhanced efficacy and selectivity. This technical guide serves as a comprehensive resource for researchers in the field, offering detailed methodologies and a summary of the current state of knowledge on the in silico modeling of this compound's binding targets.

References

- 1. emeraldcloudlab.com [emeraldcloudlab.com]

- 2. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 3. Inhibition of metalloproteinase-9 secretion and gene expression by artemisinin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elucidating the Molecular Basis for Inhibitory Neurotransmission Regulation by Artemisinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Artemisinin Inhibits the Migration and Invasion in Uveal Melanoma via Inhibition of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Artemisinin Inhibits the Migration and Invasion in Uveal Melanoma via Inhibition of the PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Quantifying Artemisone in Plasma Using LC-MS/MS: Application Notes and Protocols